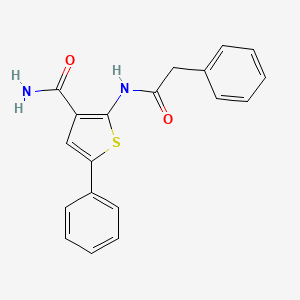

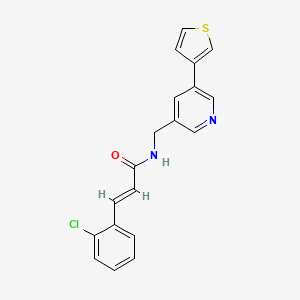

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of precursor compounds . For instance, the synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of “5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy . Density Functional Theory (DFT) can be used to study the molecular and electronic properties of the synthesized products . The compounds often exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. They are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” can be determined using various techniques. For instance, the molecular weight of a similar compound, “5-Phenyl-2-Ureidothiophene-3-Carboxamide”, is 261.30 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

One study focused on the synthesis of thiophene derivatives, including 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, for potential anticancer applications. These compounds exhibited good inhibitory activity against four cancer cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).

Immunomodulatory Properties

Another research avenue includes the exploration of butenamide derivatives, including phenylheteroarylbutenamides, for their immunosuppressive activities. These compounds have shown promise in suppressing proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Antimicrobial and Docking Studies

Further, derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. This research included molecular docking studies to assess the interaction of these compounds with bacterial and fungal targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Schiff Bases for Antimicrobial Activity

Schiff bases of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide have been prepared and screened for antimicrobial activity. These compounds showed potential as antibiotics against various Gram-positive and Gram-negative bacteria (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Anti-inflammatory Agents

Research into 5-substituted benzo[b]thiophene derivatives has uncovered compounds with potent anti-inflammatory activity. These findings highlight the potential of thiophene derivatives in the development of new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

Orientations Futures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c20-18(23)15-12-16(14-9-5-2-6-10-14)24-19(15)21-17(22)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVAEDCQVMCPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)

![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)